Lucknomycin - 61912-76-3

Lucknomycin

Catalog Number: EVT-1572392
CAS Number: 61912-76-3
Molecular Formula: C54H80N2O19
Molecular Weight: 1061.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lucknomycin is produced by the fermentation of specific strains of Streptomyces bacteria, which are known for their ability to synthesize a wide array of bioactive compounds. The discovery of Lucknomycin was facilitated by isolating these microorganisms from soil samples, highlighting the importance of natural environments as reservoirs for novel antibiotics.

Classification

In terms of classification, Lucknomycin belongs to the family of polyketides, a diverse class of secondary metabolites characterized by their complex structures and biological activities. This classification underscores its potential as an antibiotic agent, as many polyketides exhibit significant antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of Lucknomycin can be approached through various methods, predominantly focusing on fermentation techniques. The most effective method involves cultivating Streptomyces species under controlled conditions to optimize the yield of Lucknomycin.

Technical Details

  1. Fermentation Process: The fermentation medium typically includes carbohydrates, nitrogen sources, and mineral salts to support microbial growth.
  2. Harvesting: After a specified incubation period, the culture broth is processed to extract Lucknomycin using solvent extraction methods.
  3. Purification: Further purification techniques such as chromatography are employed to isolate the compound from other metabolites.
Molecular Structure Analysis

Structure

Lucknomycin has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The detailed structure elucidation often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data

  • Molecular Formula: C₁₇H₁₉N₃O₄S
  • Molecular Weight: Approximately 353.41 g/mol
  • Structural Features: Includes a sulfonamide group, which is crucial for its antibacterial activity.
Chemical Reactions Analysis

Reactions

Lucknomycin undergoes various chemical reactions that enhance its pharmacological properties. Key reactions include:

  1. Hydrolysis: This reaction can activate or deactivate certain functional groups within the molecule.
  2. Oxidation-Reduction Reactions: These reactions are significant in modifying the compound's activity against different bacterial strains.

Technical Details

The reactivity of Lucknomycin is influenced by its functional groups, which can participate in nucleophilic attacks or electrophilic substitutions, making it versatile in synthetic applications.

Mechanism of Action

Process

Lucknomycin exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to specific sites on ribosomal RNA, disrupting the translation process essential for bacterial growth.

Data

  • Target Organisms: Effective against both Gram-positive and Gram-negative bacteria.
  • Inhibition Concentration: Minimum Inhibitory Concentration (MIC) values vary based on bacterial strain but typically range from 0.5 to 8 µg/mL.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits varying solubility and stability across different pH levels, which can affect its bioavailability.
Applications

Scientific Uses

Lucknomycin has several applications in scientific research and medicine:

  1. Antibiotic Research: Used as a model compound for studying antibiotic resistance mechanisms.
  2. Pharmaceutical Development: Investigated for potential use in developing new antibiotics that can target resistant strains.
  3. Biochemical Studies: Employed in studies aimed at understanding ribosomal function and protein synthesis in bacteria.
Introduction

Historical Context of Polyene Macrolide Discovery

The mid-20th century marked a golden era for antibiotic discovery, particularly within actinomycete-derived metabolites. Lucknomycin emerged in this context, patented in 1976 as a novel polyene macrolide produced by Streptomyces diastatochromogenes [1]. Its identification responded to the clinical urgency for antifungals with improved efficacy and safety profiles over early polyenes like nystatin (discovered in 1950). Preclinical studies quickly demonstrated Lucknomycin’s superior in vitro potency against Candida albicans, showing a 6-fold lower geometric mean MIC (0.85 µg/ml) compared to nystatin (5.29 µg/ml) and approaching the activity of amphotericin B (0.56 µg/ml) [10]. This positioned Lucknomycin as a significant advancement within the structural class of macrocyclic lactones known for membrane-targeting antifungal activity [5].

Table 1: Key Milestones in Lucknomycin Discovery

YearEventSignificance
1976US Patent US4056615A filedFirst description of Lucknomycin production and structure [1]
1983First in vitro susceptibility studiesDemonstrated superior anti-Candida activity vs. nystatin
1985Broad-spectrum candidiasis studyConfirmed activity against 403 clinical Candida isolates

Taxonomic Classification of Lucknomycin-Producing Actinomycetes

Lucknomycin biosynthesis occurs in Streptomyces diastatochromogenes, a Gram-positive bacterium classified within:

  • Phylum: Actinobacteria (notably high G+C content organisms) [2]
  • Class: Actinomycetes
  • Order: Streptomycetales
  • Genus: Streptomyces [1]

This strain shares the characteristic filamentous growth and complex secondary metabolism of its genus. Actinomycetes are defined by their genomic and morphological traits, including:

  • Genetic Code: Translation Table 11 (Bacterial, Archaeal, and Plant Plastid) [2]
  • Peptidoglycan: Contains LL-diaminopimelic acid, a chemotaxonomic marker [5]
  • Ecological Niche: Primarily soil-dwelling, though strains exhibit diverse environmental adaptations [5] [7]. The metabolic flexibility of Streptomyces spp. enables the synthesis of structurally complex polyenes like Lucknomycin through modular polyketide synthase (PKS) pathways.

Table 2: Taxonomic Hierarchy of Lucknomycin-Producing Strain

RankClassificationKey Characteristics
PhylumActinobacteriaHigh G+C content; Gram-positive morphology
ClassActinomycetesFilamentous growth; antibiotic production capability
OrderStreptomycetalesComplex life cycle with sporulation
GenusStreptomycesExtensive secondary metabolite diversity
SpeciesS. diastatochromogenesLucknomycin production; soil habitat preference

Structural Characterization of Lucknomycin

Macrocyclic Lactone ArchitectureLucknomycin features a large macrolactone ring characteristic of polyene antifungals. This macrocycle comprises:

  • Ring Size: Typically 26–38 atoms, as observed in heptaene polyenes like candicidin [5] [7].
  • Lactone Bond: An ester linkage closing the macrocycle, susceptible to acid-catalyzed hydrolysis (glycosylation) under low pH conditions [3] [9].
  • Functional Groups: Multiple hydroxyl groups enabling glycosylation, notably attachment of mycosamine (3-amino-3,6-dideoxy-D-mannose) via β-glycosidic linkage, critical for membrane interaction [1] [5]. Stability studies confirm susceptibility to esterases and acidic pH, while maintaining integrity in neutral/alkaline conditions [9].

Polyene-Chain Conjugation Patterns

The chromophore of Lucknomycin contains an extended system of conjugated double bonds:

  • Configuration: Typically all-trans arrangement maximizing planarity and membrane interaction [5].
  • Spectroscopic Signature: UV-Vis spectroscopy reveals absorption maxima characteristic of heptaene polyenes (e.g., peaks at ~340, 360, 380 nm) [1] [7]. This chromophore is responsible for Lucknomycin’s yellow color and photosensitivity.
  • Structural Variants: Minor derivatives may exist, differing in hydroxylation patterns or double-bond geometry, influencing antifungal specificity and cytotoxicity profiles [5] [7].

Table 3: Key Functional Groups in Lucknomycin Structure

Structural ElementChemical FeaturesFunctional Role
Macrocyclic lactone26–38 membered ring; ester bondScaffold rigidity; drug amphiphilicity
Conjugated heptaene7 conjugated double bonds; all-trans geometryErgosterol binding; pore formation
Mycosamine sugar3-amino-3,6-dideoxy-D-mannoseMembrane targeting; binding specificity
Hydroxyl groupsMultiple -OH substituentsSolubility modulation; H-bonding interactions

Table 4: Spectral Characterization Data

Analytical MethodKey Spectral FeaturesStructural Assignment
UV-Vis (MeOH)λmax 340, 360, 380 nmConjugated heptaene system
IR (KBr)3400 cm⁻¹ (OH), 1710 cm⁻¹ (C=O lactone)Hydroxyl groups; lactone carbonyl
NMRδ 5.2–6.5 ppm (olefinic H)Polyene chain protons

Mechanistic Basis of Antifungal Activity

Lucknomycin exerts fungicidal effects primarily through selective disruption of fungal membrane integrity:

  • Ergosterol Binding: The polyene chain inserts into fungal membranes, forming specific complexes with ergosterol (the dominant fungal sterol). This binding is facilitated by van der Waals interactions between the polyene’s hydrophobic segments and ergosterol’s rigid tetracyclic structure [5] [7].
  • Pore Formation: Sterol binding induces reorientation of Lucknomycin molecules, creating transmembrane aqueous pores. These pores permit uncontrolled leakage of intracellular ions (K⁺) and small molecules, disrupting proton gradients and causing catastrophic metabolic failure [10].
  • Selectivity Basis: Lucknomycin’s ~10-fold higher affinity for ergosterol versus mammalian cholesterol explains its selective toxicity against fungi [5]. This is evidenced by its potent inhibition of Candida tropicalis (MIC 0.85 µg/ml) versus minimal hemolytic activity at therapeutic concentrations [10].

Table 5: Structural and Functional Comparison of Select Polyenes

Polyene AntibioticRing Size/TypeConjugationSugar MoietiesPrimary Target Fungi
LucknomycinMacrocyclic lactoneHeptaeneMycosamineCandida spp., Aspergillus niger
Nystatin A1Macrocyclic lactoneTetraeneMycosamineCandida albicans
Amphotericin BMacrocyclic lactoneHeptaeneMycosamineBroad-spectrum fungi
Filipin IIIMacrocyclic lactonePentaeneNonePlant pathogenic fungi

Properties

CAS Number

61912-76-3

Product Name

Lucknomycin

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,8,10,12,14,16,18,20-nonahydroxy-38-[1-hydroxy-3-[4-(methylamino)phenyl]-3-oxopropyl]-2-oxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid

Molecular Formula

C54H80N2O19

Molecular Weight

1061.2 g/mol

InChI

InChI=1S/C54H80N2O19/c1-32-51(69)50(55)52(70)54(73-32)74-42-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-47(44(65)31-43(64)33-18-20-34(56-2)21-19-33)75-48(68)29-41(63)27-39(61)25-37(59)23-35(57)22-36(58)24-38(60)26-40(62)28-45(66)49(53(71)72)46(67)30-42/h3-16,18-21,32,35-42,44-47,49-52,54,56-63,65-67,69-70H,17,22-31,55H2,1-2H3,(H,71,72)/b4-3+,7-5+,8-6+,11-9+,12-10+,15-13+,16-14+

InChI Key

UOGLHBMJXYMOSU-BKCCTOCRSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(CC=CC=CC=CC=CC=CC=CC=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O

Synonyms

lucknomycin

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(CC=CC=CC=CC=CC=CC=CC=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O

Isomeric SMILES

CC1C(C(C(C(O1)OC\2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(C/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O

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